molecular formula C13H7BrCl2N2O B13812558 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

Cat. No.: B13812558
M. Wt: 358.0 g/mol
InChI Key: QGBJWLPQBFRJPQ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family This compound is characterized by the presence of bromine, chlorine, and amine functional groups attached to a benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves multi-step reactions. One common method includes the bromination of a phenyl precursor followed by chlorination and subsequent cyclization to form the benzoxazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form amines and other derivatives.

    Cyclization: The formation of the benzoxazole ring itself is a cyclization reaction.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions often require specific solvents and temperature conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction reactions can produce different oxides and amines .

Scientific Research Applications

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents, such as 2-(2-chlorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine and 2-(2-fluorophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine .

Uniqueness

The uniqueness of 2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine lies in its specific combination of bromine, chlorine, and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H7BrCl2N2O

Molecular Weight

358.0 g/mol

IUPAC Name

2-(2-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7BrCl2N2O/c14-7-4-2-1-3-6(7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2

InChI Key

QGBJWLPQBFRJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Br

Origin of Product

United States

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